molecular formula C14H20N2 B8761373 6-Phenyloctahydroindolizin-6-amine

6-Phenyloctahydroindolizin-6-amine

Cat. No. B8761373
M. Wt: 216.32 g/mol
InChI Key: LXQAPKLETBYZPR-UHFFFAOYSA-N
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Patent
US08143273B2

Procedure details

To a solution of 62 mg (0.252 mmol) 6-nitro-6-phenyl-octahydro-indolizine in 2.0 ml THF was added 150 ul Raney Nickel (50% in water). The mixture was stirred under a hydrogen atmosphere for 2 hours. The apparatus was purged with argon. The catalyst was filtered, washed with THF and the filtrate was concentrated in vacuo to provide 57 mg (y: 100%) of the title compound as a colorless oil. MS (m/e): 217.4 (M+H+).
Name
6-nitro-6-phenyl-octahydro-indolizine
Quantity
62 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
150 μL
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:12][CH2:11][CH:10]2[N:6]([CH2:7][CH2:8][CH2:9]2)[CH2:5]1)([O-])=O>C1COCC1.[Ni]>[C:13]1([C:4]2([NH2:1])[CH2:12][CH2:11][CH:10]3[N:6]([CH2:7][CH2:8][CH2:9]3)[CH2:5]2)[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
6-nitro-6-phenyl-octahydro-indolizine
Quantity
62 mg
Type
reactant
Smiles
[N+](=O)([O-])C1(CN2CCCC2CC1)C1=CC=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
150 μL
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under a hydrogen atmosphere for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The apparatus was purged with argon
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
WASH
Type
WASH
Details
washed with THF
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CN2CCCC2CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.